molecular formula C3HBrF4 B3041866 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene CAS No. 396716-42-0

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene

Cat. No.: B3041866
CAS No.: 396716-42-0
M. Wt: 192.94 g/mol
InChI Key: FVPSNVVHINDDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Fluorinated Alkenes and Brominated Alkenes in Modern Chemical Science

Fluorinated and brominated alkenes are pivotal in modern chemical science due to the unique properties imparted by the halogen atoms. The replacement of hydrogen with halogen atoms in aliphatic or aromatic hydrocarbons leads to the formation of haloalkanes and haloarenes, respectively. ncert.nic.in

The inclusion of fluorine in organic molecules can dramatically alter their physical, chemical, and biological characteristics. This has led to the extensive use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Brominated alkenes, on the other hand, are valuable intermediates in organic synthesis, often utilized for their specific reactivity in addition and substitution reactions. The presence of bromine can also confer fire-retardant properties.

The Role of 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene in Advanced Organic Synthesis and Environmental Chemical Studies

Polyhalogenated compounds find wide application in both industrial processes and daily life. ncert.nic.in However, many of these compounds are persistent in the environment due to their resistance to degradation by soil bacteria. ncert.nic.in

While specific research on the role of this compound is not extensively documented, its structure suggests potential as a valuable reagent in advanced organic synthesis. The combination of a bromine atom and a trifluoromethyl group on the double bond offers multiple reactive sites for constructing complex molecules. For instance, similar brominated fluorinated propenes are recognized as versatile intermediates for creating novel compounds in pharmaceuticals, agrochemicals, and material science. nbinno.com

From an environmental perspective, the atmospheric fate of halogenated propenes is of significant interest. For example, theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals in the atmosphere have been conducted to understand its degradation pathways. nih.gov The presence of a carbon-carbon double bond in these molecules is expected to make them more susceptible to atmospheric degradation, potentially reducing their ozone depletion and global warming potentials. nih.gov

Current Scientific Challenges and Emerging Research Frontiers for Polyhalogenated Propene Compounds

Despite their utility, the use of halogenated organic compounds faces challenges, primarily due to their environmental impact. epa.gov Many of these compounds are persistent and can lead to the formation of harmful inorganic byproducts and contribute to acid rain. epa.govtecamgroup.com The widespread use of halogenated organic chemicals has resulted in global environmental contamination, raising concerns for ecological and human health. epa.govnih.gov

Current research is focused on several key areas:

Green Synthesis: Developing more environmentally benign methods for the synthesis of halogenated propenes. This includes the use of visible light and photoredox catalysis to mediate the synthesis of functionalized organohalides under milder conditions. rsc.orgrsc.org

Catalytic Innovation: Creating new catalytic strategies to overcome longstanding challenges in alkene synthesis is an active area of research. chemistryworld.com

Environmental Remediation: Investigating effective methods for the removal and degradation of persistent halogenated compounds from the environment. Technologies such as regenerative thermal oxidizers combined with gas scrubbers are being employed to reduce emissions of halogenated volatile organic compounds. tecamgroup.com

Toxicological Studies: Assessing the mutagenic and cytotoxic effects of various halogenated propenes to better understand their potential health risks. Studies have shown that the positioning of bromine and chlorine atoms can significantly affect the mutagenic activity of these compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,3,3,3-tetrafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPSNVVHINDDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 1,3,3,3 Tetrafluoroprop 1 Ene

Precursor-Based Synthesis Strategies

These strategies involve the transformation of carefully chosen precursor molecules into the desired product through a series of well-defined reaction steps.

A significant pathway to 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene involves the hydrobromination of 3,3,3-trifluoropropyne. This reaction can proceed either with or without a catalyst at elevated temperatures. The process involves mixing 3,3,3-trifluoropropyne with hydrogen bromide (HBr) to form a mixture, which is then heated to yield the bromotrifluoropropene product. google.com

This method can produce a mixture of cis- and trans-1-bromo-3,3,3-trifluoropropene isomers. The reaction can be influenced by the presence of a Lewis acid catalyst, such as copper(I) bromide, copper(II) bromide, zinc bromide, magnesium bromide, or aluminum bromide. google.com

PrecursorReagentCatalystTemperatureProductsReference
3,3,3-TrifluoropropyneHBrNone or Lewis Acid (e.g., CuBr, ZnBr₂)≥ 50°C(E)- and (Z)-1-Bromo-1,3,3,3-tetrafluoroprop-1-ene google.com
Reaction conditions for the synthesis of this compound from 3,3,3-trifluoropropyne.

Another established method for synthesizing vinyl halides is through a halogenation-dehydrohalogenation sequence. This typically involves the addition of a halogen, such as bromine, across the double bond of an alkene precursor, followed by the elimination of a hydrogen halide.

In a related synthesis, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. Subsequent dehydrobromination of this intermediate by treatment with alcoholic potassium hydroxide yields a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.orgsemanticscholar.org A similar principle can be applied to produce this compound from a suitable tetrafluoropropene precursor. The process would involve the addition of bromine across the double bond of 1,1,1,3-tetrafluoropropene to form 1,2-dibromo-1,1,1,3-tetrafluoropropane, followed by dehydrobromination to yield the target product.

PrecursorStep 1: Reagent & ConditionsIntermediateStep 2: Reagent & ConditionsProduct
1,1,1,3-TetrafluoropropeneBr₂, UV irradiation1,2-Dibromo-1,1,1,3-tetrafluoropropaneAlcoholic KOHThis compound
Hypothetical halogenation-dehydrohalogenation pathway to this compound.

For the specific synthesis of the (Z)-isomer of 1-bromo-1-alkenes, a stereoselective method utilizing the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids has been developed. organic-chemistry.orgresearchgate.net This reaction is efficiently carried out under microwave irradiation in a dimethylformamide (DMF) and triethylamine (Et₃N) system, leading to high yields and selectivity in a short reaction time. organic-chemistry.orgresearchgate.net

To synthesize (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene using this method, the required precursor would be anti-2,3-dibromo-3,3,3-trifluoropropanoic acid. The reaction proceeds via a concerted anti-elimination of the carboxylate and the bromine atom at the 2-position, followed by protonation of the resulting carbanion to yield the (Z)-alkene.

PrecursorReagentsConditionsProductYieldReference
anti-2,3-Dibromo-3,3,3-trifluoropropanoic acidEt₃N, DMFMicrowave irradiation(Z)-1-Bromo-1,3,3,3-tetrafluoroprop-1-eneHigh organic-chemistry.orgresearchgate.net
Stereoselective synthesis of (Z)-1-Bromo-1,3,3,3-tetrafluoroprop-1-ene.

Catalytic Synthesis Approaches

Catalytic methods offer alternative routes that can provide improved efficiency and selectivity. These often involve transition metal catalysts.

Copper-catalyzed reactions are known for the synthesis of various halogenated organic compounds. For instance, a process for the synthesis of 1,3,3,3-tetrafluoropropene has been described that utilizes a ligated copper catalyst in the liquid phase. google.com While this patent does not specifically detail the synthesis of the bromo-analogue, it suggests the potential for copper catalysis in related transformations. The use of copper iodide with specific ligands has been shown to be effective in the transformation of alkenyl iodides to the corresponding bromides with retention of stereochemistry. organic-chemistry.org

While specific examples for the synthesis of this compound are not extensively reported, other metal-mediated reactions are known for the synthesis of vinyl halides. Ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion can produce vinyl halides with controlled stereoselectivity. nih.gov Palladium-catalyzed reactions are also widely used for the synthesis of vinyl bromides, for example, through the conversion of vinyl triflates. researchgate.net

Organocatalytic approaches for the synthesis of vinyl bromides are also an area of active research, though specific applications to fluorinated propenes are less common in the reviewed literature. These methods offer the advantage of avoiding metal catalysts.

Novel Synthetic Strategies for Fluorinated Brominated Alkenes

The development of new synthetic methods for producing fluorinated and brominated alkenes is driven by the demand for novel building blocks in pharmaceuticals, agrochemicals, and materials science. Modern strategies focus on improving efficiency, stereoselectivity, and functional group tolerance. While specific novel methods for this compound are not extensively documented in publicly available literature, several innovative approaches for analogous compounds can be highlighted, suggesting potential pathways for its synthesis. These strategies often involve the manipulation of highly fluorinated precursors.

One promising area of research is the regio- and stereoselective synthesis of fluoroalkenes, which can be adapted for the introduction of bromine. For instance, gold(I)-catalyzed hydrofluorination of alkynes has been shown to be effective for creating Z-vinyl fluorides with high selectivity. nih.govnih.gov This type of catalytic system could potentially be modified for the syn- or anti-addition of HBr to a suitably fluorinated alkyne, thereby controlling the geometry of the resulting brominated alkene.

Another innovative approach involves the use of novel multihalogenated building blocks. For example, multihalogenated fluorovinyl ethers, prepared from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), can serve as versatile precursors in cross-coupling reactions to generate a variety of fluoroalkenes. beilstein-journals.org The presence of a reactive bromine atom in these building blocks allows for subsequent chemical transformations. beilstein-journals.org

Furthermore, dehydrohalogenation of polyhalogenated alkanes remains a key strategy, with modern variations focusing on milder conditions and improved yields. The dehydrobromination of 1,3-dibromo-1,1,3,3-tetrafluoropropane using potassium hydroxide or pyrolysis over activated charcoal has been used to synthesize 3-bromo-1,1,3,3-tetrafluoropropene. thieme-connect.dersc.org This suggests that a similar elimination reaction from a precursor like 1,1-dibromo-1,3,3,3-tetrafluoropropane could yield the target molecule.

The free-radical addition of hydrogen bromide to alkenes, particularly in the presence of peroxides to achieve anti-Markovnikov selectivity, is a well-established method. chemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.com The application of this method to a highly fluorinated alkene such as 1,3,3,3-tetrafluoropropene could provide a direct route to the corresponding saturated bromo-fluoro compound, which could then undergo dehydrofluorination to yield the desired alkene. The regioselectivity of the bromine radical addition would be crucial in determining the final product. masterorganicchemistry.com

A patented method for the synthesis of the isomeric 1-bromo-3,3,3-trifluoropropene involves the reaction of 3,3,3-trifluoropropyne with hydrogen bromide at elevated temperatures, which can be performed with or without a catalyst. researchgate.net This hydrobromination of a fluorinated alkyne highlights a direct approach to installing the bromo-alkene functionality.

The table below summarizes various novel and established synthetic strategies that are relevant to the formation of fluorinated brominated alkenes.

Synthetic StrategyPrecursor(s)Key Reagents/ConditionsProduct TypeReference
Gold(I)-Catalyzed HydrofluorinationFunctionalized AlkynesAu(I) catalyst, Et3N·3HF, KHSO4(Z)-Fluoroalkenes nih.govnih.gov
Cross-Coupling with Fluorovinyl EthersPhenols, HalothaneSuzuki–Miyaura or Sonogashira couplingMultisubstituted Fluoroalkenes beilstein-journals.org
Dehydrobromination1,3-Dibromo-1,1,3,3-tetrafluoropropaneKOH or Activated Charcoal (Pyrolysis)3-Bromo-1,1,3,3-tetrafluoropropene rsc.org
Hydrobromination of Alkyne3,3,3-Trifluoropropyne, HBrElevated temperature (≥ 50°C)1-Bromo-3,3,3-trifluoropropene researchgate.net
Free-Radical Addition of HBrAlkeneHBr, Peroxides (ROOR), Heat/LightAnti-Markovnikov Alkyl Bromide masterorganicchemistry.com

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 1,3,3,3 Tetrafluoroprop 1 Ene

Gas-Phase Radical Reactions

In the troposphere, the degradation of volatile organic compounds, including halogenated alkenes, is primarily initiated by reactions with highly reactive radical species. These reactions are crucial for determining the atmospheric lifetime of the compound and its potential environmental impact.

The hydroxyl (OH) radical is the most significant daytime oxidant in the troposphere. The reaction between the OH radical and 1-bromo-1,3,3,3-tetrafluoroprop-1-ene is expected to be the primary removal pathway for this compound from the atmosphere. This interaction can proceed through two main channels: addition of the OH radical to the double bond or abstraction of a hydrogen atom.

For unsaturated compounds, the addition of the OH radical across the C=C double bond is typically the dominant reaction pathway. researchgate.netunito.it In the case of this compound, the OH radical can add to either of the two unsaturated carbon atoms, leading to the formation of two possible bromo-fluoro-hydroxyalkyl radical intermediates:

Pathway A: Addition to the terminal carbon (C1), yielding CF3CH(•)-C(OH)BrF

Pathway B: Addition to the second carbon (C2), yielding CF3CH(OH)-C(•)BrF

Theoretical studies on similar molecules, such as 1-bromo-3,3,3-trifluoropropene, confirm that OH addition to the double bond is a highly feasible reaction channel. nih.govnih.gov Similarly, experimental studies on trans-CF3CH=CHF show that its oxidation is initiated by OH addition, leading to the cleavage of the C=C bond and the formation of smaller carbonyl compounds. copernicus.org It is anticipated that one of the two addition pathways for this compound would be energetically favored over the other, dictating the subsequent degradation steps.

A secondary, and generally much slower, pathway for the reaction of OH radicals with alkenes is the abstraction of a hydrogen atom to form water. nih.gov For this compound, this would involve the removal of the vinylic hydrogen atom from the second carbon:

CF3CH=CBrF + •OH → CF3C(•)=CBrF + H2O

Specific, experimentally determined rate constants for the reaction of the OH radical with this compound are not available in the reviewed literature. However, the reactivity can be estimated by comparison with other fluoroalkenes. The presence of fluorine atoms on the double bond generally decreases the reactivity towards OH radicals compared to non-fluorinated analogues. The table below presents rate constants for several related compounds to provide context.

CompoundChemical Formulak(OH) at ~298 K (cm³ molecule⁻¹ s⁻¹)Reference
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene(Z)-CF₃CH=CHCF₃4.91 x 10⁻¹³ nih.gov
2,3,3,3-TetrafluoropropeneCF₃CF=CH₂1.05 x 10⁻¹² regulations.govresearchgate.net
trans-1,2,3,3,3-Pentafluoropropenetrans-CF₃CH=CHFNot specified, but products studied copernicus.org
Perfluoro-2-buteneCF₃CF=CFCF₃4.82 x 10⁻¹³ researchgate.net

This table is for comparative purposes only, as direct kinetic data for this compound was not found in the search results.

Besides OH radicals, other atmospheric species can contribute to the degradation of this compound, particularly in specific environments.

Chlorine Atoms (Cl): In the marine boundary layer or in continental areas with industrial pollution, chlorine atoms can be important oxidants. The reaction of Cl atoms with alkenes proceeds similarly to OH radicals, with the addition to the double bond being the dominant pathway. ucr.edu Studies on other fluoroalkenes show that this reaction is often fast. copernicus.org The addition of a Cl atom to this compound would produce chloro-bromo-fluoroalkyl radicals, which would then undergo further oxidation. The bromine atom in the molecule could also potentially be abstracted by a chlorine atom, although addition is expected to dominate. The release of atomic bromine into the atmosphere is significant as it can participate in catalytic ozone destruction cycles. noaa.gov

Ozone (O₃): The reaction with ozone (ozonolysis) is a key atmospheric removal mechanism for alkenes. This reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. For this compound, ozonolysis would cleave the double bond, likely producing trifluoroacetaldehyde (B10831) (CF₃CHO) and a bromo-fluoro-substituted Criegee intermediate. Studies on the parent compound, 1,3,3,3-tetrafluoropropene (HFO-1234ze), have shown that the decomposition of the resulting Criegee intermediates can lead to the formation of long-lived greenhouse gases like fluoroform (CHF₃). nih.govmacalester.edu A similar potential could exist for the Criegee intermediate formed from this compound.

Following the initial addition of an OH or Cl radical to the double bond, the resulting alkyl-type radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

For example, if OH adds to the terminal carbon of this compound, the subsequent reaction with oxygen would be:

CF₃CH(•)-C(OH)BrF + O₂ → CF₃CH(OO•)-C(OH)BrF

RO₂• + NO → RO• + NO₂

The resulting alkoxy radical is a key intermediate that can undergo further reactions. It can decompose via C-C bond scission or, if an adjacent hydrogen is available, react with O₂. For the alkoxy radicals formed from this compound, decomposition is highly likely. Drawing analogies from the oxidation of similar compounds like trans-CF₃CH=CHF copernicus.org, the C-C bond is expected to break, leading to the formation of stable carbonyl end products. The likely products would be trifluoroacetaldehyde (CF₃CHO) and carbonyl bromide fluoride (B91410) (C(O)BrF).

Hydroxyl Radical (OH) Initiated Oxidation Mechanisms

Solution-Phase Organic Reactions

Nucleophilic substitution and addition reactions are fundamental transformations in organic chemistry. pressbooks.pub For a substrate like this compound, which possesses a carbon-carbon double bond and a bromine atom, both reaction types are conceivable, influenced by the electronic properties of the molecule and the nature of the attacking nucleophile.

Vinylic bromides, such as this compound, are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts due to the increased s-character of the C-Br bond and potential electron-electron repulsion between the incoming nucleophile and the π-system of the double bond. However, the reactivity can be enhanced through electrophilic activation. This process involves the coordination of an electrophile to the bromine atom, making it a better leaving group.

While specific studies on the electrophilic activation of this compound are not extensively documented, general principles of activating bromides can be applied. For instance, the combination of molecular bromine (Br₂) with electron-deficient λ³-iodanes has been shown to generate a highly electrophilic brominating species capable of reacting with a range of substrates. chemrxiv.org This suggests that Lewis acids or other electrophilic reagents could potentially activate the C-Br bond in this compound, facilitating nucleophilic attack. The reaction of 1-aryl-3-bromo-2,2-difluoropropan-1-ones with arenes in the presence of a superacid like triflic acid demonstrates the activation of a carbonyl group, leading to hydroarylation. researchgate.net A similar activation of the bromine atom in the target molecule could promote its substitution.

When a nucleophile attacks a molecule with multiple reactive sites, the regioselectivity of the reaction becomes a critical aspect. For this compound, a nucleophile could potentially attack the carbon atom bearing the bromine atom (C1) leading to substitution, or the other carbon of the double bond (C2) in an addition reaction. The regioselectivity is governed by both electronic and steric factors. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the electron distribution across the double bond, making the C2 position more electrophilic and thus a likely target for nucleophilic addition.

The stereochemistry of nucleophilic attack is also a key consideration. For a substitution reaction at the vinylic carbon, the stereochemical outcome (retention or inversion of configuration) would depend on the reaction mechanism. For addition reactions across the double bond, the nucleophile and an electrophile (often a proton from the solvent) can add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond. The stereochemical course is often dictated by the mechanism of the reaction and the nature of any intermediates formed. For instance, the bromofluorination of alkenes using N-bromosuccinimide and a fluoride source typically proceeds via an anti-addition mechanism. orgsyn.org

Reaction TypePotential RegiochemistryPotential StereochemistryInfluencing Factors
Nucleophilic SubstitutionAttack at C1Retention or InversionNature of nucleophile, solvent, leaving group ability
Nucleophilic AdditionAttack at C2Syn or AntiMechanism (concerted or stepwise), nature of intermediates

Elimination reactions of alkyl halides, which lead to the formation of alkenes, are common and can proceed through different mechanisms, such as E1 and E2. libretexts.org For this compound, an elimination reaction would involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon, potentially leading to the formation of an alkyne or an allene.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously. pressbooks.pubmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. lumenlearning.com Strong bases favor the E2 mechanism. libretexts.orgkhanacademy.org The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being removed and the leaving group must be on opposite sides of the C-C bond. mgscience.ac.in

In the case of this compound, the presence of a hydrogen atom at the C2 position allows for the possibility of an E2 elimination to form a fluorinated alkyne. The regioselectivity of E2 reactions is often governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. pressbooks.pub

Molecules can undergo rearrangement or isomerization reactions under various conditions, leading to the formation of structural isomers. For unsaturated fluorinated compounds, these processes can involve the migration of atoms or groups.

A study on the dissociative photoionization of trans-1,3,3,3-tetrafluoropropene revealed that the molecular ion can undergo rearrangement pathways involving both fluorine and hydrogen migration prior to dissociation. nsf.gov While this study was conducted in the gas phase, it highlights the potential for such rearrangements in this compound, especially under energetic conditions or in the presence of catalysts. Anionic or radical conditions can also induce rearrangements in bromoalkenes, as demonstrated by the different cyclization products obtained from 1-bromo-2-(2-phenyl-3-butenyl)benzene under these distinct reaction conditions. researchgate.net

Nucleophilic Substitution and Addition Mechanisms

Thermal and Oxidative Decomposition Pathways

The stability of a chemical compound at elevated temperatures and in the presence of an oxidant determines its suitability for various applications and its environmental fate.

Studies on the decomposition of 1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), a structurally related compound, in medium-voltage electrical switchgear have identified several decomposition products. nih.gov Under the influence of an AC voltage, this gas mixture was found to decompose into compounds such as tetrafluoromethane (CF₄), hexafluoroethane (B1207929) (C₂F₆), hexafluoropropylene (C₃F₆), and 1,1,1,2,2,3,3-heptafluoropropane (C₃HF₇). nih.gov The presence of bromine in this compound would likely lead to the formation of brominated decomposition products in addition to fluorinated ones.

The thermal decomposition of brominated flame retardants provides further insight into the potential breakdown products. cetjournal.it At high temperatures, these compounds can release hydrogen bromide (HBr), bromine (Br₂), and various brominated organic compounds. cetjournal.it Therefore, it is plausible that the thermal decomposition of this compound would yield HBr, along with a complex mixture of fluorinated and bromofluorinated hydrocarbons.

Unimolecular Thermal Decomposition

The unimolecular thermal decomposition of halogenated alkenes typically proceeds through the path of least resistance, which often involves the cleavage of the weakest chemical bond. In the case of this compound, the C-Br bond is significantly weaker than the C-F, C-C, and C=C bonds. Therefore, the primary initiation step in its thermal decomposition is expected to be the homolytic cleavage of the C-Br bond, leading to the formation of a vinyl radical and a bromine atom.

Subsequent reactions could involve radical chain mechanisms or rearrangements. However, detailed experimental or theoretical studies specifically on the unimolecular thermal decomposition of this compound are not extensively available in the reviewed literature. General principles of physical organic chemistry suggest that the stability of the resulting vinyl radical would influence the decomposition rate. The presence of fluorine atoms on the adjacent carbon could have a significant electronic effect on the stability of this radical intermediate.

Oxidative Decomposition Mechanisms

Oxidative decomposition, particularly in atmospheric or combustion environments, is often initiated by reactions with radical species such as the hydroxyl radical (•OH). While specific studies on this compound are scarce, research on the closely related compound 1-bromo-3,3,3-trifluoropropene (BTP) provides significant insights into the likely reaction mechanisms. The presence of the double bond makes the molecule susceptible to addition reactions, while the C-H bond allows for abstraction pathways.

Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with •OH radicals have identified several feasible reaction pathways. nih.gov The primary mechanisms are anticipated to be similar for this compound. These include:

•OH Addition to the Carbon-Carbon Double Bond: The hydroxyl radical can add to either carbon of the double bond. This is often the most energetically favorable pathway. nih.gov The addition of •OH to the carbon atom bonded to bromine can lead to the formation of an intermediate that subsequently eliminates a bromine atom. nih.gov

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the molecule, leading to the formation of water and a vinyl radical. nih.gov

The relative importance of these pathways is dependent on temperature and the specific reaction conditions. At lower temperatures, addition reactions are typically dominant, while at higher temperatures, abstraction reactions can become more significant. nih.gov

Table 1: Plausible Oxidative Decomposition Pathways

Pathway Type Reactants Intermediate/Transition State Products
•OH Addition CF3-CF=CHBr + •OH [CF3-CF(OH)-CHBr]• Further reaction
•OH Addition CF3-CF=CHBr + •OH [CF3-CF-CH(OH)Br]• Further reaction leading to Br• elimination
H Abstraction CF3-CF=CHBr + •OH [CF3-CF=CBr]• + H2O Vinyl radical

This table is illustrative of the expected reaction pathways based on studies of similar compounds.

Identification of Decomposition Intermediates and Products

The intermediates and final products of the decomposition of this compound will depend on the specific decomposition pathway.

From Thermal Decomposition: The initial unimolecular thermal decomposition is expected to produce a tetrafluoropropenyl radical and a bromine atom (Br•). These highly reactive species will then engage in further reactions.

From Oxidative Decomposition: Drawing parallels from studies on similar fluorinated alkenes, the oxidative decomposition is likely to yield a range of smaller, oxygenated, and halogenated species. For instance, the degradation of 1,3,3,3-tetrafluoropropene in the presence of air has been found to produce compounds such as tetrafluoromethane (CF4), hexafluoroethane (C2F6), and difluoromethane (B1196922) (CH2F2). nih.gov

For this compound, the reaction with •OH radicals is expected to lead to intermediates that can further react with oxygen. The cleavage of the carbon-carbon double bond, a common feature in the ozonolysis of alkenes, could lead to the formation of carbonyl compounds. Given the starting material, potential products could include carbonyl fluoride (COF2), formyl fluoride (HCOF), and bromine-containing carbonyls.

Table 2: Potential Decomposition Products

Decomposition Type Potential Intermediates Potential Final Products
Thermal CF3-CF=C•Br, Br• Smaller fluorinated hydrocarbons, Brominated compounds
Oxidative [CF3-CF(OH)-CHBr]•, [CF3-CF=CBr]• COF2, HCOF, CF3CHO, Brominated carbonyl compounds, HF, HBr

The products listed are predicted based on the decomposition of analogous compounds and general chemical principles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the reactions of 1-bromo-3,3,3-trifluoropropene. nih.gov These studies have successfully mapped out complex reaction pathways, providing a molecular-level understanding of its chemical behavior.

Theoretical studies have been employed to probe the potential energy surfaces (PES) for reactions of 1-bromo-3,3,3-trifluoropropene, notably with the OH radical. nih.govnih.gov By mapping the PES, researchers can identify all possible stationary points, including reactants, intermediates, transition states, and products. nih.gov For the reaction between CF₃CH=CHBr and OH, six distinct reaction pathways were identified. nih.gov These pathways include OH addition to the carbon-carbon double bond and H-atom abstraction. nih.govnih.gov The elucidation of the PES is fundamental to understanding the preferred reaction mechanisms, showing that OH addition and H-atom abstraction channels are the most significant. nih.govnih.gov

Using DFT, the geometries of all reactants, transition states, intermediates, and products have been optimized. nih.gov Vibrational analysis is performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while transition states possess a single imaginary frequency. nih.gov

These calculations yield critical energetic data, including reaction enthalpies (ΔH) and energy barriers (activation energies). nih.govnih.gov For the reaction of trans-CF₃CH=CHBr with OH, the energy barriers and reaction enthalpies for the most feasible pathways have been determined, providing a quantitative basis for comparing the likelihood of each channel. nih.gov For instance, the H-abstraction pathways leading to CF₃CCBrH + H₂O and the OH addition pathway are found to be energetically favorable. nih.gov

Calculated Energy Barriers and Reaction Enthalpies for the Reaction of trans-CF₃CH=CHBr with OH nih.gov
Reaction PathwayProductsEnergy Barrier (kcal/mol)Reaction Enthalpy (ΔH₂₉₈) (kcal/mol)
H-abstraction from C1CF₃CCBrH + H₂O1.5-22.3
H-abstraction from C2CF₃CHCBr + H₂O5.5-12.3
OH addition to C1CF₃C(OH)CHBr (Intermediate)-0.5-26.0
OH addition to C2CF₃CHCH(OH)Br (Intermediate)-1.8-26.6

To understand the reaction kinetics, Transition State Theory (TST) is applied to the data obtained from the PES. wikipedia.orglibretexts.orgresearchgate.net Specifically, Canonical Transition-State Theory (TST) combined with a Wigner tunneling correction has been used to predict reaction rate constants over a wide temperature range (e.g., 290–3,000 K). nih.govnih.gov This approach allows for the calculation of rate constants for elementary reaction channels without artificial adjustments. nih.gov The results show that for the reaction of 1-bromo-3,3,3-trifluoropropene, the calculated rate constants exhibit a non-Arrhenius behavior over the studied temperature range. nih.gov The computed constants can be accurately fitted with three-parameter Arrhenius expressions, which are valuable for kinetic modeling in atmospheric and combustion simulations. nih.govnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. In the study of 1-bromo-3,3,3-trifluoropropene, a common high-level approach involves optimizing geometries using the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov To achieve more accurate energy values, single-point energy calculations are then performed using a more robust method, such as CCSD (Coupled Cluster with Singles and Doubles), with a larger basis set like aug-cc-pVDZ. nih.govnih.govmdpi.comsciprofiles.com This combined methodology, often denoted as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p), provides a detailed and reliable potential energy profile. nih.govnih.gov Other functionals, such as M06-2X, are also widely used in the theoretical investigation of fluorinated propene combustion and decomposition mechanisms, often paired with basis sets like 6–311+G(d,p).

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

For a more precise determination of the energetics, particularly for the potential energy surface, calculations often go beyond standard DFT. nih.gov Ab initio methods, especially coupled cluster (CC) theory, are employed to refine the energies of the structures optimized at the DFT level. nih.gov The Coupled Cluster Singles and Doubles (CCSD) method, as used in the CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) approach, provides a higher level of theory that better accounts for electron correlation. nih.govresearchgate.net This leads to more accurate reaction enthalpies and energy barriers, which are crucial for subsequent kinetic analysis using Transition State Theory. nih.gov

Molecular Dynamics Simulations in Mechanistic Studies

While Density Functional Theory and coupled cluster methods are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations can provide insight into the time-evolution of a chemical system. However, specific studies employing MD simulations to investigate the reaction mechanisms of 1-bromo-3,3,3-trifluoropropene were not prominently featured in the surveyed literature. Such simulations could, in principle, offer further details on post-transition state dynamics and the influence of solvent or pressure effects on reaction pathways.

Quantum Chemical Descriptors for Reactivity Prediction

Computational quantum chemistry provides a powerful lens for understanding and predicting the reactivity of molecules. By calculating various electronic structure properties, known as quantum chemical descriptors, it is possible to gain insight into the kinetic and thermodynamic stability of a compound, as well as its propensity to act as an electrophile or nucleophile. These descriptors are derived from the fundamental principles of quantum mechanics and are often calculated using methods like Density Functional Theory (DFT).

For 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene, the prediction of its reactivity is rooted in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability; a larger gap generally implies greater stability and lower reactivity.

From the energies of the HOMO and LUMO, several key global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's electrophilic character, indicating its ability to accept electrons. It is calculated as ω = χ² / (2η).

Detailed theoretical investigations into the quantum chemical descriptors for this compound would provide valuable data for predicting its behavior in chemical reactions. However, at present, specific calculated values for these descriptors for this compound are not available in the cited literature. The table below is presented as a template for how such data would be organized once computational studies are performed.

Quantum Chemical DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Data Not Available
LUMO EnergyELUMO-Data Not Available
HOMO-LUMO GapΔEELUMO - EHOMOData Not Available
Ionization PotentialI-EHOMOData Not Available
Electron AffinityA-ELUMOData Not Available
Electronegativityχ(I + A) / 2Data Not Available
Chemical Hardnessη(I - A) / 2Data Not Available
Chemical SoftnessS1 / ηData Not Available
Electrophilicity Indexωχ² / (2η)Data Not Available

Further computational research is necessary to populate this table and provide a quantitative basis for predicting the reactivity of this compound. Such studies would be instrumental in understanding its reaction mechanisms and potential applications.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to map out the structure of a molecule. For 1-bromo-1,3,3,3-tetrafluoroprop-1-ene, a combination of these NMR experiments provides a complete picture of its complex structure, which includes stereoisomerism (E/Z) due to the double bond.

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the vinylic proton (=CH-). The chemical shift and multiplicity of this signal are highly informative. The proton is directly attached to the carbon-carbon double bond, and its chemical environment is significantly influenced by the adjacent fluorine and bromine atoms, as well as the trifluoromethyl (-CF₃) group.

The signal for this proton is expected to appear in the downfield region, typical for vinylic protons. Crucially, the proton will exhibit spin-spin coupling with the fluorine atoms in the molecule. It will couple to the geminal fluorine atom (-C(Br)F-) and show a longer-range coupling to the three equivalent fluorine atoms of the -CF₃ group. This results in a complex splitting pattern, often a doublet of quartets, which is key for confirming the structural assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (E or Z).

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three non-equivalent carbon atoms:

C1: The carbon atom bonded to bromine and fluorine (-C FBr).

C2: The vinylic carbon bonded to hydrogen (=C H-).

C3: The carbon of the trifluoromethyl group (-C F₃).

Each carbon signal is split into a specific pattern due to coupling with the attached fluorine atoms (¹J_CF, ²J_CF). The -CF₃ carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms. The -CFBr carbon will appear as a doublet due to the single fluorine atom. The =CH- carbon will also show coupling to the fluorine atoms on the adjacent and same carbon. The electronegativity of the halogen substituents significantly influences the chemical shifts. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C 1 (-CFBr) 110 - 130 Doublet
C 2 (=CH-) 125 - 145 Doublet of Quartets

| C 3 (-CF₃) | 115 - 125 | Quartet |

¹⁹F NMR is particularly crucial for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments:

The single fluorine atom on the double bond (-CFBr).

The three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).

These two groups of fluorine nuclei will couple to each other, resulting in splitting of their respective signals. The -CFBr signal will appear as a quartet, and the -CF₃ signal will appear as a doublet. scribd.com Furthermore, both fluorine signals will exhibit coupling to the vinylic proton, adding another layer of complexity and structural information to the spectrum. The chemical shifts are reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃). nih.gov

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Environment Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) Predicted Multiplicity
-CF Br -80 to -100 Quartet (due to coupling with -CF₃)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). aps.org This precision allows for the unambiguous determination of the elemental formula. For this compound (C₃HBrF₄), HRMS can easily distinguish its exact mass from other compounds with the same nominal mass. A key feature in the mass spectrum is the isotopic pattern for bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Table 4: Calculated Exact Masses for C₃HBrF₄ Isotopologues

Isotopologue Formula Isotope Monoisotopic Mass (Da)
C₃H⁷⁹BrF₄ ⁷⁹Br 192.9189

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. spectroscopyonline.com The molecular ion ([C₃HBrF₄]⁺•) is often observed. Common fragmentation pathways involve the cleavage of the weakest bonds. wikipedia.org For this compound, predictable fragmentation includes:

Loss of a bromine radical (•Br): This is a very common pathway for bromo-compounds, leading to a [C₃HF₄]⁺ ion (m/z 113). nih.gov

Loss of a trifluoromethyl radical (•CF₃): This would result in a [C₂HBrF]⁺ ion (m/z 125/127).

Cleavage of C-F bonds: Loss of a fluorine radical (•F) is also possible.

Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation than EI. It typically involves protonating the analyte to form a pseudomolecular ion, [M+H]⁺. For this compound, CI would produce prominent ions at m/z 194/196, confirming the molecular weight with minimal structural fragmentation. This is particularly useful when the molecular ion is weak or absent in the EI spectrum.

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

Ion Fragment m/z (for ⁷⁹Br / ⁸¹Br) Proposed Neutral Loss
[C₃HBrF₄]⁺• (Molecular Ion) 193 / 195 -
[C₃HF₄]⁺ 113 •Br
[C₂HBrF]⁺ 125 / 127 •CF₃

Automated Fragment Formula Annotation Techniques for Halocarbons

In the analysis of halocarbons such as this compound, particularly in complex mixtures, high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) is a powerful tool. nih.gov A significant challenge in interpreting the data from GC-EI-HRMS (Gas Chromatography-Electron Ionization-High Resolution Mass Spectrometry) is the identification of unknown compounds, especially when reference spectra are unavailable. nih.govresearchgate.net

To address this, automated fragment formula annotation techniques have been developed. nih.gov These methods utilize algorithms to analyze the co-eluting mass/charge fragments from a single compound. nih.govresearchgate.net By employing efficient combinatorics and graph theory, these techniques can reliably reconstruct the chemical formulae of the fragments. nih.gov A key advantage of this approach is that it does not necessitate the presence of the molecular ion, which is often absent in the electron ionization spectra of about 40% of compounds. nih.govnih.gov

This methodology has been successfully trained and validated on a wide range of halocarbons and hydrocarbons. nih.govresearchgate.net For over 90% of the tested compounds, more than 90% of the annotated fragment formulae were determined to be correct. nih.gov This high level of accuracy demonstrates the suitability of GC-EI-HRMS data for non-target analysis and paves the way for identifying substances for which no mass spectrum is registered in databases. nih.govresearchgate.net The development of such automated tools is crucial for the systematic detection and identification of emerging trace gases in the atmosphere, including potentially novel halocarbons. nih.gov

Table 1: Key Aspects of Automated Fragment Formula Annotation for Halocarbons

FeatureDescription
Technique Gas Chromatography-Electron Ionization-High Resolution Mass Spectrometry (GC-EI-HRMS)
Methodology Utilizes combinatorics and graph theory to analyze co-eluting mass/charge fragments.
Key Advantage Does not require the presence of the molecular ion for formula reconstruction.
Validation Successfully tested on over 50 halocarbons and hydrocarbons.
Accuracy For over 90% of compounds, more than 90% of annotated fragment formulae are correct. nih.gov
Application Enables the identification of unknown compounds without reference spectra, aiding in non-target analysis of atmospheric trace gases. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The interaction of infrared radiation with a molecule induces vibrational excitations of its covalent bonds. msu.edu Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a "molecular fingerprint."

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The carbon-carbon double bond (C=C) would show a stretching vibration in the region of approximately 1600-1680 cm⁻¹. The carbon-fluorine (C-F) bonds, particularly the CF₃ group, will have strong absorptions in the region of 1000-1400 cm⁻¹. The carbon-bromine (C-Br) bond typically absorbs in the fingerprint region, at lower wavenumbers, generally between 500 and 600 cm⁻¹. Additionally, the C-H bond of the alkene group would exhibit a stretching vibration above 3000 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber Range (cm⁻¹)
C-H (alkene)Stretching> 3000
C=CStretching~1600 - 1680
C-F (CF₃)Stretching~1000 - 1400 (strong)
C-BrStretching~500 - 600

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS) for Separation and Identification

Gas chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. amazonaws.com When coupled with a mass spectrometer (MS), it becomes an exceptionally effective tool for both separating the components of a mixture and identifying each component at a molecular level. amazonaws.com GC-MS is a cornerstone technique for the analysis of halocarbons in various matrices, including environmental samples. copernicus.org

In a GC-MS analysis of a sample containing this compound, the sample is first vaporized and introduced into the GC column. libretexts.org The components of the mixture are separated based on their boiling points and their interactions with the stationary phase of the column. libretexts.org As each separated component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. libretexts.org The mass-to-charge ratio (m/z) of the resulting ions, including the molecular ion (if present) and the fragment ions, is measured. ijrpr.com The resulting mass spectrum is a unique fragmentation pattern that can be used to identify the compound, often by comparison with a spectral library. libretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of bromine, fluorine, or other small fragments. The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, which is a significant aid in identification.

Table 3: Principles of GC-MS for the Analysis of this compound

StageProcessDescription
Separation (GC) The vaporized sample is separated into its components based on boiling point and column interaction.This compound would have a specific retention time under defined GC conditions.
Ionization (MS) Eluted components are ionized, typically by electron ionization, causing fragmentation.The molecule would break into a characteristic pattern of fragment ions.
Detection (MS) The mass-to-charge ratio (m/z) of the parent and fragment ions are detected.A mass spectrum is generated, which serves as a molecular fingerprint.
Identification The fragmentation pattern and retention time are compared to standards or libraries.The presence of bromine would be indicated by a characteristic isotopic pattern.

Derivatives and Functionalization Chemistry of 1 Bromo 1,3,3,3 Tetrafluoroprop 1 Ene

Development of Trifluoromethylated Organic Scaffolds

Regioselective Synthesis of CF₃-Substituted HeterocyclesNo information was found on the use of 1-bromo-1,3,3,3-tetrafluoroprop-1-ene in the regioselective synthesis of CF₃-substituted heterocycles via cycloaddition or other synthetic routes.

Due to the absence of specific data for each required subsection, and in adherence with the strict instructions to only include information directly related to this compound and the provided outline, the generation of the requested article is not possible. The detailed and specific nature of the user's outline suggests that the information may be contained within specialized journals or databases not accessible through the performed searches.

Fluoroalkylation Reactions and Reagent Development (e.g., Hydrogermylation, Hydrosilylation)

The development of novel fluoroalkylation reagents is a cornerstone of modern organofluorine chemistry, enabling the introduction of fluorinated moieties into organic molecules to modify their chemical and physical properties. While the concept of using bromofluoroalkenes as precursors for such reagents is established, specific research detailing the hydrogermylation and hydrosilylation of this compound is not extensively documented.

Applications as Monomers in Polymer Science Research

Fluoropolymers are a critical class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of monomers like this compound into polymer chains could introduce valuable functionalities. The bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific chemical groups.

Despite this potential, there is a notable lack of specific research articles or patents detailing the homopolymerization or copolymerization of this compound. The challenges in polymerizing such sterically hindered and electron-deficient monomers would require careful selection of initiators and reaction conditions. While the radical polymerization of other fluorinated alkenes is well-established, specific data on the reactivity ratios, molecular weights, and properties of polymers derived from this compound are not found in the surveyed literature.

Due to the limited specific research data available for the outlined sections, data tables detailing research findings cannot be generated at this time.

Atmospheric Chemistry and Environmental Fate Research

Investigation of Atmospheric Degradation Mechanisms

The primary degradation pathway for halogenated olefins in the troposphere is expected to be their reaction with hydroxyl (OH) radicals. This reaction typically initiates a cascade of oxidation steps.

Atmospheric Lifetime Determinations through Kinetic Studies

The atmospheric lifetime of a compound is a key metric in assessing its environmental impact. It is determined by the rate of its reaction with atmospheric oxidants. For halogenated olefins, the reaction with the hydroxyl radical (OH) is typically the dominant removal process. The lifetime (τ) can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals, and [OH] is the average global concentration of OH radicals.

Modeling Atmospheric Transport and Fate of Halogenated Olefins

Three-dimensional chemical transport models are essential tools for simulating the distribution and fate of atmospheric trace gases. These models incorporate data on emissions, chemical reactions, and meteorological parameters to predict the atmospheric lifetime and the spatial and temporal distribution of a compound and its degradation products.

For short-lived substances like many halogenated olefins, the location and season of emission significantly influence their atmospheric fate and potential impact on atmospheric composition. Modeling studies for other short-lived halogenated compounds have demonstrated the importance of these factors in determining their Ozone Depletion Potentials (ODPs) and Global Warming Potentials (GWPs). However, specific modeling studies focusing on the atmospheric transport and fate of 1-bromo-1,3,3,3-tetrafluoroprop-1-ene were not identified in the available literature.

Identification and Characterization of Atmospheric Degradation Products

The oxidation of halogenated olefins in the atmosphere leads to the formation of a variety of degradation products. The identification and characterization of these products are crucial for assessing the full environmental impact of the parent compound.

Analytical Methods for Trace Gas Detection

A variety of analytical techniques are employed to detect and quantify trace concentrations of volatile organic compounds and their degradation products in the atmosphere. These methods are essential for laboratory studies of reaction kinetics and for monitoring atmospheric composition. Commonly used techniques include:

Gas Chromatography (GC) coupled with detectors such as Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS).

Fourier Transform Infrared (FTIR) Spectroscopy is often used in smog chamber studies to monitor the concentrations of reactants and products in real-time.

These methods are crucial for determining reaction rates and identifying the products formed during the atmospheric degradation of halogenated compounds.

Pathways to Secondary Pollutant Formation

The atmospheric degradation of volatile organic compounds can lead to the formation of secondary pollutants, including ozone (O₃) and secondary organic aerosols (SOA).

The formation of tropospheric ozone is a complex process involving the photo-oxidation of VOCs in the presence of nitrogen oxides (NOx). The potential of a VOC to contribute to ozone formation is often expressed as its Photochemical Ozone Creation Potential (POCP).

Secondary organic aerosols are formed when low-volatility products of VOC oxidation condense to form new particles or add to existing aerosol mass. copernicus.orgnih.govnih.govcopernicus.org The formation of SOA can have significant impacts on air quality, climate, and human health. The degradation of other halogenated olefins has been shown to produce compounds like trifluoroacetic acid (TFA), which is persistent in the environment. nih.gov The specific pathways and efficiencies for secondary pollutant formation from the degradation of this compound have not been detailed in the reviewed scientific literature.

Research into Chemical Interactions with Atmospheric Constituents (e.g., hydroxyl radicals, other oxidants)

The primary initiator of the atmospheric degradation of most hydrofluoroolefins is the hydroxyl radical (OH). The OH radical can add across the double bond or abstract a hydrogen atom. For halogenated propenes, addition to the double bond is generally the dominant pathway.

Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals have shown that the addition of the OH radical to the carbon-carbon double bond and subsequent reactions are the most feasible degradation pathways. nih.govnih.gov These studies provide a model for the likely initial steps in the atmospheric oxidation of this compound. However, the presence of an additional fluorine atom in this compound would influence the electron distribution in the double bond and could affect the reaction rate and the subsequent degradation mechanism. Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are generally considered to be of minor importance for the atmospheric removal of hydrofluoroolefins compared to the reaction with OH radicals.

Contribution to Atmospheric Chemical Cycles Beyond Ozone Depletion Potential

The atmospheric chemistry of this compound (CF3CF=CHBr) is a critical area of research for understanding its full environmental impact. Beyond its negligible Ozone Depletion Potential (ODP), its interactions within the troposphere, particularly its contribution to photochemical smog and the formation of secondary pollutants, are of significant interest. Due to the presence of a carbon-carbon double bond, it is anticipated to have a short atmospheric lifetime, primarily determined by its reaction with hydroxyl (OH) radicals.

The atmospheric degradation of similar brominated volatile organic compounds can be complex. For instance, studies on 1-bromopropane (B46711) have shown that while the initial reaction with OH radicals can contribute to ozone formation, the subsequent bromine-containing products can lead to ozone destruction, resulting in a net negative reactivity under certain conditions. nih.gov This highlights the multifaceted role that brominated compounds can play in tropospheric ozone chemistry.

Reaction with Hydroxyl Radicals (OH)

The primary sink for this compound in the troposphere is expected to be its reaction with the hydroxyl radical (OH). The presence of the C=C double bond makes the molecule susceptible to rapid oxidation. Theoretical studies on the similar compound 1-Bromo-3,3,3-trifluoropropene (BTP) indicate that the most feasible reaction pathways are OH addition to the double bond and hydrogen atom abstraction. nih.gov

For this compound, the reaction with OH radicals would likely proceed via the following pathways:

OH Addition: The OH radical adds to the carbon-carbon double bond, forming a bromo-fluoro-hydroxyalkyl radical. This radical then reacts further with atmospheric oxygen (O2).

H-atom Abstraction: The OH radical abstracts a hydrogen atom from the molecule.

The subsequent reactions of the resulting radicals with oxygen (O2) and nitrogen oxides (NOx) are crucial in determining the final degradation products and their environmental impact.

Atmospheric Degradation Products

Decomposition of similar fluorinated and brominated compounds has been shown to produce various smaller molecules. For example, the degradation of the insecticide profenofos, which contains bromine, involves the rupture of C-Br bonds and the replacement of bromine with hydroxyl groups. researchgate.net In the context of fluorinated compounds, the decomposition of 1,3,3,3-tetrafluoropropene can yield difluoromethane (B1196922) (CH2F2) and other fluorinated hydrocarbons. nih.gov

Based on these analogies, the atmospheric degradation of this compound could lead to the formation of:

Carbonyl compounds: Such as trifluoroacetyl bromide (CF3C(O)Br) and other halogenated aldehydes and ketones.

Acids: Including trifluoroacetic acid (TFA), a persistent and widely detected environmental contaminant formed from the degradation of many HFCs and HFOs.

Inorganic species: Such as hydrogen bromide (HBr) and hydrogen fluoride (B91410) (HF).

The formation of these products can influence atmospheric acidity and contribute to wet and dry deposition.

Photochemical Ozone Creation Potential (POCP)

The Photochemical Ozone Creation Potential (POCP) is a measure of a volatile organic compound's ability to form ground-level ozone, a key component of photochemical smog. energyeducation.ca The POCP is influenced by the compound's reaction rate with the OH radical and the nature of its degradation products.

Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOA) are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds. SOA has significant impacts on air quality, human health, and climate. The potential for this compound to act as an SOA precursor is an important aspect of its environmental fate.

Research on the SOA formation from halogenated organics is an emerging field. Studies have shown that the presence of halogens can influence SOA yields. For example, while chlorine atoms may enhance SOA formation potential in certain regions, bromine atoms might have the opposite effect. researchgate.net The low volatility of the oxidation products is a key factor in SOA formation. The multi-functional products that could arise from the degradation of this compound may have sufficiently low vapor pressures to partition into the aerosol phase, thus contributing to SOA mass. However, without specific experimental data, the SOA formation potential of this compound remains uncertain.

Atmospheric Lifetime

The atmospheric lifetime of this compound is expected to be short due to its reactivity with OH radicals. The lifetimes of other unsaturated bromofluorocarbons are on the order of days. noaa.gov For example, 2-bromo-3,3,3-trifluoro-1-propene has an atmospheric lifetime of 3.2 days. noaa.gov A short atmospheric lifetime implies that the compound will be removed from the atmosphere relatively quickly, limiting its potential for long-range transport and global atmospheric effects. However, its degradation products may have longer lifetimes and wider environmental impacts.

Data on Analogous Unsaturated Bromofluorocarbons

To provide context for the potential atmospheric lifetime of this compound, the following table presents data for similar compounds.

Compound NameChemical FormulaAtmospheric Lifetime (days)
BromoetheneCH2=CHBr34
BromotrifluoroetheneCFBr=CF21.6
1-bromo-2,2-difluoroetheneCHBr=CF22.7
2-bromo-3,3,3-trifluoro-1-propeneCH2=CBrCF33.2
4-bromo-3,3,4,4-tetrafluoro-1-buteneCH2=CHCF2CF2Br7.5

Data sourced from NOAA Chemical Sciences Laboratory noaa.gov

This table is interactive. You can sort the data by clicking on the column headers.

Q & A

Basic Research Question

  • <sup>19</sup>F NMR : Distinguishes between fluorine environments (e.g., CF3 vs. CF2 groups). Chemical shifts for CF3 typically appear near -60 to -70 ppm.
  • IR Spectroscopy : C-Br stretches (~500–600 cm<sup>-1</sup>) and C=C stretches (~1600–1680 cm<sup>-1</sup>) confirm alkene and bromine presence.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 194 for C3HBrF4) and fragmentation patterns validate the structure .

What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Thermodynamic stability : Compare Gibbs free energy of isomers (e.g., Z vs. E configurations). highlights stereochemical preferences for (E)-isomers due to reduced steric strain.
  • Reaction pathways : Simulate intermediates in fluorination or elimination reactions. Solvent effects (PCM models) improve accuracy for liquid-phase reactions .

How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions in bromo-tetrafluoropropenes?

Advanced Research Question

  • Steric effects : Bulky substituents (e.g., CF3) direct nucleophiles to less hindered positions.
  • Electronic effects : Electron-withdrawing fluorine atoms activate the β-carbon for SN2 substitutions. demonstrates this in analogous cyclopropane derivatives, where Br substitution favors tertiary carbons due to hyperconjugation .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds (TLV ~0.1 ppm).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye contact.
  • Storage : Store in amber glass under inert gas (Ar/N2) to avoid light- or moisture-induced decomposition .

How can discrepancies in reported boiling points or spectral data for this compound be resolved?

Advanced Research Question

  • Calibration : Cross-reference with high-purity standards (e.g., NIST-certified reagents).
  • Instrumentation : Use deuterated solvents (e.g., CDCl3) for NMR to avoid solvent peaks.
  • Data repositories : Validate against peer-reviewed databases like PubChem or EPA DSSTox () .

What role does this compound play in synthesizing fluorinated polymers or agrochemical intermediates?

Advanced Research Question

  • Polymer precursors : Acts as a monomer in radical polymerization for fluorinated elastomers with thermal stability.
  • Agrochemicals : Serves as a bromide source in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce trifluoromethyl groups into bioactive molecules .

What experimental strategies optimize the separation of geometric isomers (E/Z) in bromo-tetrafluoropropenes?

Advanced Research Question

  • Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Crystallization : Fractional crystallization in hexane/ethyl acetate mixtures exploits solubility differences.
  • Dynamic NMR : Monitor isomerization rates at varying temperatures to identify separable intermediates .

How does the electron-deficient alkene in this compound participate in Diels-Alder or cycloaddition reactions?

Advanced Research Question
The electron-withdrawing Br and CF3 groups make the alkene a strong dienophile. Kinetic studies (e.g., using cyclopentadiene) show accelerated reaction rates compared to non-fluorinated analogs. Computational modeling (Frontier Molecular Orbital theory) predicts regioselectivity in adduct formation .

What environmental impact assessments are required for lab-scale use of this compound?

Basic Research Question

  • Ecotoxicity : Evaluate using OECD Test Guideline 201 (algae growth inhibition) due to bioaccumulation risks from bromine.
  • Degradation : Monitor hydrolysis products (e.g., HF, HBr) via ion chromatography. outlines EPA guidelines for halogenated volatile organic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1,3,3,3-tetrafluoroprop-1-ene
Reactant of Route 2
Reactant of Route 2
1-Bromo-1,3,3,3-tetrafluoroprop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.